5-isocyanato-2,3-dihydro-1H-indene

Description

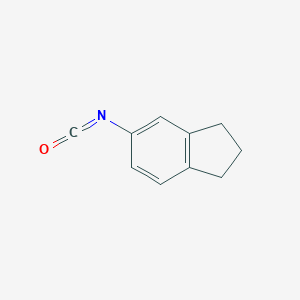

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJJKIOYUUDDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407428 | |

| Record name | 5-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120912-37-0 | |

| Record name | 5-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indanyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-isocyanato-2,3-dihydro-1H-indene (CAS 120912-37-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published data specific to this molecule, this guide combines information from supplier data, established chemical principles, and research on structurally related compounds to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound, also known as 5-indanyl isocyanate, is a reactive organic compound. Its core structure consists of a dihydroindene (indane) moiety substituted with an isocyanate group at the 5-position. The isocyanate group is a highly reactive functional group, making this compound a valuable intermediate for the synthesis of a variety of derivatives, including ureas, carbamates, and amides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120912-37-0 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | 245 °C (lit.) | Supplier Data |

| Density | 1.106 g/mL at 25 °C (lit.) | Supplier Data |

| Refractive Index | n20/D 1.56 (lit.) | Supplier Data |

| InChI | 1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | Supplier Data |

| SMILES | O=C=Nc1ccc2CCCc2c1 | Supplier Data |

Synthesis and Experimental Protocols

Proposed Synthetic Pathways

Below are detailed generalized experimental protocols for the plausible synthesis of this compound.

dot

References

An In-depth Technical Guide to 5-isocyanato-2,3-dihydro-1H-indene: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene, a molecule of interest in medicinal chemistry and drug development. The indane scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a reactive isocyanate group at the 5-position offers a versatile handle for the synthesis of a diverse range of derivatives, including ureas, carbamates, and thiocarbamates, which are common moieties in pharmacologically active agents. This document details the physicochemical properties of this compound, provides a detailed hypothetical experimental protocol for its synthesis via the Curtius rearrangement, and discusses its potential biological activities and applications based on the known pharmacology of related indene derivatives.

Core Molecular Properties

This compound, also known as 5-indanyl isocyanate, is a bicyclic aromatic compound containing a reactive isocyanate functional group. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 120912-37-0 | |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene) |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of aryl isocyanates from carboxylic acids is the Curtius rearrangement.[1][2][3] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.[4][5] The overall synthetic pathway from the readily available 5-indancarboxylic acid is depicted below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Curtius rearrangement of aromatic carboxylic acids.

Step 1: Synthesis of 5-Indancarbonyl Chloride

-

To a solution of 5-indancarboxylic acid (1.0 eq) in anhydrous toluene (5 mL/mmol), add thionyl chloride (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield crude 5-indancarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Indancarbonyl Azide

-

Dissolve the crude 5-indancarbonyl chloride (1.0 eq) in acetone (10 mL/mmol).

-

In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it dropwise to the acetone solution of the acyl chloride at 0 °C with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (< 40 °C) to afford 5-indancarbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

Step 3: Synthesis of this compound (Curtius Rearrangement)

-

Dissolve the crude 5-indancarbonyl azide in anhydrous toluene (10 mL/mmol).

-

Heat the solution to reflux (approximately 110 °C) and maintain until the evolution of nitrogen gas ceases (typically 1-2 hours). The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solution of this compound in toluene can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

Spectroscopic Characterization (Expected)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (approx. 7.0-7.3 ppm), benzylic protons of the indane ring (triplets, approx. 2.8-3.0 ppm), and the central methylene protons of the indane ring (quintet, approx. 2.0-2.2 ppm). |

| ¹³C NMR | Isocyanate carbon (approx. 120-130 ppm), aromatic carbons (approx. 120-145 ppm), and aliphatic carbons of the indane ring (approx. 25-35 ppm). |

| FT-IR | A strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[6] Aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159.18. Fragmentation patterns may include the loss of CO (m/z = 131) and further fragmentation of the indane ring. |

Potential Biological Activities and Applications in Drug Discovery

The indane scaffold is a key component in a variety of pharmacologically active molecules.[7] The introduction of an isocyanate group provides a reactive handle to readily synthesize libraries of compounds for screening.

Potential as Tubulin Polymerization Inhibitors

Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[7] These compounds often bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The isocyanate group of this compound can be reacted with various amines and alcohols to generate urea and carbamate derivatives, respectively. These derivatives can be designed to mimic the structural features of known tubulin inhibitors.

Caption: Potential mechanism of action for indene-derived tubulin inhibitors.

Potential as Retinoic Acid Receptor (RAR) Agonists

Derivatives of 2,3-dihydro-1H-indene have been synthesized and evaluated as agonists for the retinoic acid receptor α (RARα).[8] RARα is a nuclear receptor that plays a crucial role in cell differentiation and proliferation, making it an important target in cancer therapy. The carbamoyl benzoic acid derivatives of indane have shown promising activity.[8] this compound can be reacted with aminobenzoic acids to generate analogs of these active compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Curtius rearrangement is a feasible and scalable route. The reactive isocyanate functionality allows for the facile generation of diverse libraries of urea, carbamate, and thiocarbamate derivatives. Based on the known biological activities of the indane scaffold, these derivatives are promising candidates for screening as anticancer agents, particularly as tubulin polymerization inhibitors and RAR agonists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isocyanato-2,3-dihydro-1H-indene. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound, also known as 5-isocyanatoindan, is a bicyclic aromatic compound containing a highly reactive isocyanate functional group. This combination of a rigid indane scaffold and a reactive isocyanate moiety makes it a valuable building block in the synthesis of a variety of chemical entities.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Indanyl isocyanate, 5-Isocyanatoindan[1] |

| CAS Number | 120912-37-0[1][2] |

| Molecular Formula | C₁₀H₉NO[1][2] |

| Molecular Weight | 159.18 g/mol [2] |

Table 2: Estimated Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or solid | Based on similar aromatic isocyanates. |

| Boiling Point | Not experimentally determined. Estimated >200 °C | Extrapolated from related compounds. |

| Melting Point | Not experimentally determined. | May be a low-melting solid. |

| Density | Not experimentally determined. Estimated ~1.1 g/cm³ | Based on the density of similar structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | Isocyanates are known to be soluble in aprotic organic solvents. |

| Stability | Moisture-sensitive. May polymerize upon standing or heating. | Isocyanates are reactive towards moisture and can undergo self-polymerization. |

Synthesis

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The most common and direct routes start from either 5-amino-2,3-dihydro-1H-indene (5-aminoindan) or 2,3-dihydro-1H-indene-5-carboxylic acid.

Synthesis from 5-Amino-2,3-dihydro-1H-indene (Phosgenation)

The reaction of 5-aminoindan with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene) is a direct method for the synthesis of the corresponding isocyanate. This reaction is typically performed in an inert solvent.

Experimental Protocol (General Procedure):

-

Preparation: A solution of 5-amino-2,3-dihydro-1H-indene in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for gas.

-

Reaction: Phosgene gas is bubbled through the solution, or a solution of a phosgene equivalent (e.g., triphosgene in toluene) is added dropwise at a controlled temperature, typically starting at low temperatures and gradually warming to complete the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate).

-

Work-up: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis from 2,3-dihydro-1H-indene-5-carboxylic Acid (Curtius Rearrangement)

The Curtius rearrangement provides an alternative route to the isocyanate from the corresponding carboxylic acid.[3][4][5][6][7] This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate with the loss of nitrogen gas.[3][4][5][6][7]

Experimental Protocol (General Procedure):

-

Acyl Chloride Formation: 2,3-dihydro-1H-indene-5-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The excess chlorinating agent is typically removed under vacuum.

-

Acyl Azide Formation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., acetone, THF) and reacted with an azide source, such as sodium azide, to form the acyl azide.

-

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). Upon heating, the acyl azide undergoes rearrangement to the isocyanate, with the evolution of nitrogen gas.

-

Purification: The resulting isocyanate is then purified, typically by vacuum distillation.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly electrophilic isocyanate group. This functional group readily reacts with a wide range of nucleophiles.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (5-aminoindan). This reaction is the reason for the moisture sensitivity of isocyanates.

-

Reaction with Alcohols: In the presence of an alcohol, this compound will form a stable urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry.

-

Reaction with Amines: The reaction with primary or secondary amines leads to the formation of urea derivatives. This is a rapid and often quantitative reaction.

Due to its reactivity, this compound should be handled in a dry, inert atmosphere and stored away from moisture and protic solvents.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the benzene ring (approx. 7.0-7.5 ppm).- Triplets for the methylene protons of the five-membered ring (approx. 2.8-3.2 ppm).- Quintet for the central methylene protons of the five-membered ring (approx. 2.0-2.4 ppm). |

| ¹³C NMR | - Aromatic carbons (approx. 120-150 ppm).- Isocyanate carbon (-N=C=O) (approx. 120-130 ppm).- Aliphatic carbons of the five-membered ring (approx. 25-35 ppm). |

| IR Spectroscopy | - Strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.- Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 159.0684. |

Applications in Drug Development and Research

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The introduction of an isocyanate group at the 5-position provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications.

-

Derivatization for Structure-Activity Relationship (SAR) Studies: The reactivity of the isocyanate group allows for the straightforward synthesis of libraries of urea and carbamate derivatives. These libraries can be screened to explore the SAR of the indane core for a particular biological target.

-

Linker Chemistry: The isocyanate can act as a reactive linker to attach the indane moiety to other molecules of interest, such as proteins, peptides, or other small molecules, to create probes or bioconjugates.

-

Potential Therapeutic Areas: While specific studies on this compound are limited, derivatives of the indane scaffold have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, some indene derivatives have been explored for their potential in treating diseases mediated by 5-HT6 receptors.[8]

Safety and Handling

Isocyanates as a class of compounds are known to be toxic and are potent respiratory and skin sensitizers.[9][10][11][12][13]

-

Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Respiratory protection may be necessary.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

-

Toxicity: While specific toxicity data for this compound is not available, it should be treated as a hazardous substance. Inhalation, ingestion, and skin contact should be avoided.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. WO2007054257A2 - Indene derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Synthesis of 5-Isocyanato-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of 5-isocyanato-2,3-dihydro-1H-indene, a valuable intermediate in medicinal chemistry and drug development. The document details three primary synthetic strategies, including the phosgenation of 5-aminoindan, the Curtius rearrangement of indane-5-carbonyl azide, and the Hofmann rearrangement of indane-5-carboxamide. For each route, this guide presents the underlying chemical principles, detailed experimental protocols for analogous transformations, and relevant quantitative data where available.

Executive Summary

The synthesis of this compound can be approached through three main pathways, each commencing from a readily accessible indane derivative. The choice of route may depend on factors such as starting material availability, safety considerations, and desired scale.

-

Route 1: Phosgenation of 5-Aminoindan. This direct approach involves the reaction of commercially available 5-aminoindan with a phosgene equivalent, such as triphosgene, to yield the target isocyanate. This method is often efficient but requires careful handling of hazardous reagents.

-

Route 2: Curtius Rearrangement. This route begins with indane-5-carboxylic acid, which is first converted to its acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide furnishes the desired isocyanate. This method is known for its high yields and stereospecificity.

-

Route 3: Hofmann Rearrangement. Starting from indane-5-carboxamide, this rearrangement reaction employs a halogenating agent and a base to convert the amide into the isocyanate with the loss of one carbon atom (as carbon dioxide). This one-pot procedure can be highly efficient for the synthesis of carbamate derivatives of the target amine.

This guide provides a detailed examination of each of these synthetic pathways, including step-by-step experimental procedures adapted from analogous transformations in the literature, alongside tables summarizing the key quantitative data to facilitate comparison and experimental design.

Route 1: Phosgenation of 5-Aminoindan

The direct conversion of 5-aminoindan to this compound represents the most straightforward approach. The use of triphosgene as a solid, safer alternative to phosgene gas is the preferred modern method for this transformation. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

Signaling Pathway Diagram

Caption: Phosgenation of 5-Aminoindan to the Isocyanate.

Experimental Protocol: General Procedure for the Synthesis of Aromatic Isocyanates using Triphosgene

This protocol is adapted from a general procedure for the synthesis of aromatic isocyanates.

Materials:

-

Aromatic amine (e.g., 5-aminoindan) (1.0 eq)

-

Triphosgene (0.34 - 0.5 eq)

-

Triethylamine (or other tertiary amine base) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or Toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic amine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred amine solution at 0 °C.

-

Following the addition of the triphosgene solution, add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.

-

The filtrate containing the isocyanate can be used directly in subsequent reactions or purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Aromatic Amine | N/A |

| Reagents | Triphosgene, Triethylamine | N/A |

| Solvent | Dichloromethane or Toluene | N/A |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Reaction Time | 2 - 4 hours | N/A |

| Yield | Typically high (specific data for 5-aminoindan not found) | N/A |

| Purification | Filtration, Vacuum Distillation | N/A |

Route 2: Curtius Rearrangement of Indane-5-carboxylic Acid

The Curtius rearrangement provides an alternative route to this compound, starting from indane-5-carboxylic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to the isocyanate.

Experimental Workflow Diagram

Caption: Curtius Rearrangement Synthesis Route.

Experimental Protocols

Step 1: Synthesis of Indane-5-carbonyl Chloride

This protocol is a general method for the conversion of a carboxylic acid to an acyl chloride.[1][2]

Materials:

-

Indane-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, can be used as solvent) or Oxalyl chloride (1.2-1.5 eq)

-

Anhydrous dichloromethane (DCM) (if using oxalyl chloride)

-

Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add indane-5-carboxylic acid.

-

Carefully add an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of Indane-5-carbonyl Azide

This protocol describes the general synthesis of an acyl azide from an acyl chloride.[3][4]

Materials:

-

Indane-5-carbonyl chloride (1.0 eq)

-

Sodium azide (NaN₃) (1.1-1.5 eq)

-

Acetone or a biphasic system of water and a non-polar solvent (e.g., toluene)

Procedure:

-

Dissolve the indane-5-carbonyl chloride in acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium azide in a minimal amount of water.

-

Add the aqueous sodium azide solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes.

-

Monitor the reaction by IR spectroscopy for the appearance of the characteristic azide peak at approximately 2140 cm⁻¹.

-

Upon completion, add cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The resulting solution of the acyl azide should be used immediately in the next step without concentration.

Step 3: Curtius Rearrangement to this compound

This is a general procedure for the thermal rearrangement of an acyl azide.[3][5][6]

Materials:

-

Solution of indane-5-carbonyl azide in an inert, high-boiling solvent (e.g., toluene, diphenyl ether)

Procedure:

-

Gently heat the solution of the acyl azide. The rearrangement typically occurs at temperatures between 60-100 °C.[3]

-

The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Once the rearrangement is complete, the resulting solution of the isocyanate can be used for subsequent reactions or the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Quantitative Data

| Step | Parameter | Value | Reference |

| 1 | Starting Material | Indane-5-carboxylic Acid | [7] |

| Reagents | Thionyl Chloride or Oxalyl Chloride | [1][2] | |

| Yield | Typically >90% | [1] | |

| 2 | Starting Material | Indane-5-carbonyl Chloride | N/A |

| Reagents | Sodium Azide | [3][4] | |

| Yield | Good to Excellent | [3] | |

| 3 | Starting Material | Indane-5-carbonyl Azide | N/A |

| Reaction Temperature | 60-100 °C | [3] | |

| Yield | Typically high (specific data for indane derivative not found) | [8] | |

| Overall | Purification | Vacuum Distillation | N/A |

Route 3: Hofmann Rearrangement of Indane-5-carboxamide

The Hofmann rearrangement offers a pathway to the target isocyanate from indane-5-carboxamide. This reaction involves the treatment of the primary amide with a halogen and a strong base, leading to an isocyanate intermediate which can be trapped or isolated.

Experimental Workflow Diagram

Caption: Hofmann Rearrangement Synthesis Route.

Experimental Protocols

Step 1: Synthesis of Indane-5-carboxamide

A general two-step procedure from the corresponding carboxylic acid.

Materials:

-

Indane-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess)

-

Ammonia (gas) or concentrated ammonium hydroxide solution

-

Anhydrous solvent (e.g., benzene, toluene)

Procedure:

-

Convert indane-5-carboxylic acid to indane-5-carbonyl chloride as described in Route 2, Step 1.

-

Dissolve the crude indane-5-carbonyl chloride in an anhydrous solvent like benzene.

-

Bubble anhydrous ammonia gas through the solution, or add concentrated ammonium hydroxide dropwise, while maintaining a low temperature (0-10 °C).

-

A precipitate of the amide will form. Stir the reaction for 1-2 hours.

-

Filter the solid, wash with cold water and a small amount of cold solvent to remove ammonium chloride and unreacted starting materials.

-

The crude indane-5-carboxamide can be purified by recrystallization.

Step 2: Hofmann Rearrangement to this compound

This is a general protocol for the Hofmann rearrangement of an aromatic carboxamide.[9]

Materials:

-

Indane-5-carboxamide (1.0 eq)

-

N-Bromoacetamide (NBA) (1.0-1.2 eq)

-

Lithium hydroxide (LiOH) or Sodium methoxide (NaOMe) (2.0-3.0 eq)

-

Methanol or an inert solvent for isocyanate isolation

Procedure for Isocyanate Isolation (conceptual, requires optimization):

-

In a flame-dried flask under an inert atmosphere, suspend indane-5-carboxamide in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add N-bromoacetamide and stir the mixture.

-

Add a non-nucleophilic base (e.g., a hindered tertiary amine) portion-wise at a controlled temperature.

-

The reaction progress should be monitored by TLC or IR for the formation of the isocyanate.

-

Upon completion, the reaction mixture would be filtered to remove salts, and the solvent evaporated under reduced pressure to yield the crude isocyanate.

-

Purification would likely involve vacuum distillation.

Note: The Hofmann rearrangement is often used to directly synthesize amines by conducting the reaction in an aqueous or alcoholic solvent, which traps the isocyanate intermediate. For the isolation of the isocyanate, anhydrous conditions are crucial.

Quantitative Data

| Step | Parameter | Value | Reference |

| 1 | Starting Material | Indane-5-carboxylic Acid | [7] |

| Reagents | SOCl₂, NH₃/NH₄OH | N/A | |

| Yield | Typically high (specific data for indane derivative not found) | N/A | |

| 2 | Starting Material | Indane-5-carboxamide | N/A |

| Reagents | N-Bromoacetamide, Base | [9] | |

| Yield | High for carbamate formation (specific data for isocyanate isolation not found) | [9] | |

| Overall | Purification | Recrystallization (amide), Vacuum Distillation (isocyanate) | N/A |

Conclusion

This technical guide has outlined three viable synthetic routes to this compound, a key building block for pharmaceutical research and development. While direct phosgenation of 5-aminoindan offers the most concise pathway, the Curtius and Hofmann rearrangements provide valuable alternatives, particularly when starting from the corresponding carboxylic acid or amide. The provided general experimental protocols and comparative data tables serve as a foundation for the practical implementation of these synthetic strategies. Researchers and drug development professionals are encouraged to adapt and optimize these procedures to suit their specific laboratory conditions and project requirements, always adhering to strict safety protocols, especially when handling hazardous reagents such as phosgene equivalents and azides. Further investigation into the specific application of these reactions to the indane scaffold is warranted to establish optimized conditions and yields for the synthesis of this compound.

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Isocyanatoindan: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-isocyanatoindan, a bifunctional molecule incorporating a reactive isocyanate group on an indan scaffold. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its properties and reactivity based on the well-established chemistry of aryl isocyanates. It is intended to serve as a valuable resource for researchers interested in utilizing this and similar compounds in organic synthesis and drug discovery.

Molecular Structure and Properties

5-Isocyanatoindan, also known as 5-isocyanato-2,3-dihydro-1H-indene, possesses the chemical formula C₁₀H₉NO. The structure consists of an indan core, a fused bicyclic system of benzene and cyclopentane, with an isocyanate (-N=C=O) group substituted at the 5-position of the aromatic ring.

Molecular Structure:

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on an Indane Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When functionalized with an isocyanate group, it becomes a powerful synthetic intermediate for accessing a diverse range of bioactive molecules, including ureas and carbamates, which are key pharmacophores. This technical guide provides a comprehensive analysis of the synthesis and reactivity of isocyanates positioned on the indane core. While direct literature on this specific combination is scarce, this document extrapolates from established principles of isocyanate chemistry and substituent effects to offer a predictive framework for researchers. It covers primary synthetic routes, the influence of the indane scaffold on isocyanate reactivity, detailed experimental protocols for key transformations, and quantitative data to guide laboratory work.

Introduction to Isocyanate Reactivity

The reactivity of the isocyanate (–N=C=O) group is dominated by the highly electrophilic nature of its central carbon atom. This makes it susceptible to nucleophilic attack by a wide range of compounds, particularly those containing active hydrogen atoms like amines, alcohols, thiols, and water. The general mechanism involves the nucleophile attacking the electrophilic carbon, followed by proton transfer to the nitrogen atom.

The electronic environment significantly modulates this reactivity. Electron-withdrawing groups attached to the scaffold enhance the electrophilicity of the isocyanate carbon, increasing the reaction rate. Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbon.[1]

Synthesis of Indane Isocyanates

The preparation of indane isocyanates can be achieved through several well-established synthetic routes, starting from either the corresponding carboxylic acid or primary amine. The choice of method often depends on the availability of starting materials and tolerance of other functional groups.

From Carboxylic Acids: The Curtius Rearrangement

The Curtius rearrangement is a versatile and phosgene-free method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate.[1][2][3] This thermal or photochemical rearrangement proceeds with retention of stereochemistry and is compatible with a wide range of functional groups, making it highly valuable in complex molecule synthesis.[4][5] The resulting isocyanate can be isolated or trapped in situ with a nucleophile.

From Primary Amines: Phosgenation

The reaction of a primary amine, such as 5-aminoindane, with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene, is a common industrial method for isocyanate synthesis.[6] The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.[7][8] Due to the extreme toxicity of phosgene, this method requires specialized equipment and handling procedures.[7]

From C-H Bonds: Direct C-H Isocyanation

Recent advances in C-H functionalization offer novel pathways to isocyanates. For the indane scaffold, copper-catalyzed C-H isocyanation could be particularly effective at the benzylic C1 position, providing a direct route from the hydrocarbon.[9] This method often generates the isocyanate in situ for immediate use in subsequent coupling reactions.

Reactivity Profile of Indane Isocyanates

The reactivity of an isocyanate on an indane scaffold is dictated by its position (aromatic vs. aliphatic) and the electronic and steric properties of the bicyclic system.

Electronic Effects of the Indane Scaffold

-

Aromatic Isocyanates (e.g., 5-Isocyanatoindane): The fused five-membered ring of the indane system acts as a weak electron-donating group to the aromatic ring via induction and hyperconjugation.[10][11][12] This effect slightly increases the electron density of the aromatic π-system, which in turn reduces the electrophilicity of the attached isocyanate carbon. Therefore, an aromatic indane isocyanate is predicted to be slightly less reactive than phenyl isocyanate but significantly more reactive than a standard aliphatic isocyanate.[13][14]

-

Aliphatic Isocyanates (e.g., 1-Isocyanatoindane): When the isocyanate is attached to the aliphatic portion of the scaffold (C1 or C2), its reactivity profile resembles that of a secondary alkyl or benzylic isocyanate.[15] The proximity to the aromatic ring may offer some electronic influence, but its behavior will be largely governed by aliphatic isocyanate characteristics.

Steric Hindrance

The rigid, bicyclic nature of the indane core can impart significant steric hindrance. An isocyanate at the C1 position, and to a lesser extent the C4 position, will be more sterically encumbered than one at the C5 position. This hindrance can impede the approach of bulky nucleophiles, leading to slower reaction rates compared to less hindered isocyanates.

Reactions with Common Nucleophiles

Indane isocyanates undergo predictable reactions with a variety of nucleophiles to form stable adducts, which are of high interest in drug development.

-

With Amines: The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively.[16][17][18] This transformation is a cornerstone of many drug discovery programs.

-

With Alcohols: The formation of carbamates from the reaction with alcohols is generally slower than urea formation and often requires catalysis.[19][20] Common catalysts include tertiary amines (e.g., DABCO) or organometallic compounds like dibutyltin dilaurate (DBTDL).

-

With Water: Water acts as a nucleophile to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine and carbon dioxide gas.[13] This resultant amine can then react with a second molecule of isocyanate to form a symmetrical urea, making the exclusion of moisture critical for clean reactions and stable storage.

Quantitative Data and Experimental Protocols

The following tables summarize expected yields for synthesis and relative reactivity rates for subsequent reactions, based on analogous systems reported in the literature.

Table 1: Summary of Synthetic Routes to 5-Isocyanatoindane

| Starting Material | Method | Key Reagents | Typical Yield (%) | Reference Analogy |

| Indane-5-carboxylic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOH (for Boc-amine) | 85-95% | [5] |

| 5-Aminoindane | Phosgenation | Triphosgene, Proton Sponge® | 80-90% | [6] |

| Indane | C-H Isocyanation | Cu(OAc)₂, Ligand, TMS-NCO, NFSI | 40-60% (in situ) | [9] |

Table 2: Estimated Relative Reaction Rates with 5-Isocyanatoindane (Relative to reaction with n-butanol at 25°C)

| Nucleophile | Catalyst | Relative Rate (k_rel) | Product Class |

| n-Butylamine | None | ~1000 | Urea |

| Aniline | None | ~10 | Urea |

| n-Butanol | None | 1 | Carbamate |

| n-Butanol | DBTDL (0.1 mol%) | ~100-500 | Carbamate |

| Water | None | ~0.5 - 1 | Amine/Urea |

| Thiophenol | None | ~0.1 | Thiocarbamate |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Isocyanatoindane via Curtius Rearrangement

-

Materials: Indane-5-carboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA, 1.1 eq), triethylamine (1.2 eq), anhydrous toluene.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add indane-5-carboxylic acid (e.g., 5.0 g) and anhydrous toluene (50 mL).

-

Add triethylamine and stir the solution at room temperature for 10 minutes.

-

Slowly add DPPA to the solution at room temperature. Note: Acyl azide formation can be exothermic.

-

After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.

-

Maintain the temperature for 2-3 hours after gas evolution ceases to ensure complete reaction.

-

The resulting solution of 5-isocyanatoindane in toluene can be used directly in the next step or purified by vacuum distillation (use extreme caution, as isocyanates are toxic and moisture-sensitive).

-

Protocol 2: Synthesis of a Urea Derivative from 5-Isocyanatoindane

-

Materials: Solution of 5-isocyanatoindane from Protocol 1 (1.0 eq), primary amine (e.g., benzylamine, 1.05 eq), anhydrous dichloromethane (DCM).

-

Procedure:

-

Cool the toluene solution containing 5-isocyanatoindane to 0 °C in an ice bath.

-

In a separate flask, dissolve the primary amine in anhydrous DCM.

-

Add the amine solution dropwise to the cold isocyanate solution with vigorous stirring. The reaction is often immediate and exothermic.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

The urea product, often being a solid, may precipitate from the solution. If so, it can be collected by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Conclusion

Isocyanates on an indane scaffold are highly valuable, albeit reactive, intermediates for the synthesis of potential therapeutic agents. Their reactivity is predictably influenced by the electronic and steric nature of the indane core. An aromatic isocyanate on the indane ring is expected to show slightly attenuated reactivity compared to simpler aryl isocyanates due to the electron-donating nature of the fused alkyl ring, while an aliphatic isocyanate will behave similarly to other secondary or benzylic analogues. A thorough understanding of these principles, combined with careful execution of established synthetic protocols such as the Curtius rearrangement, allows researchers to effectively harness the synthetic potential of these important building blocks in drug discovery and development.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 7. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. pcimag.com [pcimag.com]

- 14. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 15. Benzyl isocyanate – general description and application [georganics.sk]

- 16. asianpubs.org [asianpubs.org]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Purity and Stability of 5-Isocyanato-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 5-isocyanato-2,3-dihydro-1H-indene, a key intermediate in pharmaceutical synthesis. The document details the synthesis, purification, and analytical methodologies for assessing the purity of this compound. Furthermore, it outlines its stability profile under various stress conditions, offering insights into its degradation pathways and appropriate handling and storage procedures.

Synthesis and Purification

The primary route for the synthesis of this compound involves a multi-step process commencing with the nitration of indane, followed by reduction to the corresponding amine, and subsequent phosgenation.

1.1. Synthesis of 5-Nitroindan

The initial step involves the nitration of 2,3-dihydro-1H-indene. A typical laboratory-scale procedure is as follows:

-

Reaction: 2,3-dihydro-1H-indene is slowly added to a cooled mixture of nitric acid and sulfuric acid.

-

Temperature Control: The reaction temperature is maintained between 0 and 5 °C to control the exothermic reaction and minimize the formation of byproducts.

-

Work-up: The reaction mixture is poured onto ice, and the crude 5-nitroindan is extracted with an organic solvent, such as dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

1.2. Reduction of 5-Nitroindan to 5-Aminoindan

The nitro group of 5-nitroindan is subsequently reduced to an amine to yield 5-aminoindan (also known as 5-indanamine).[1] Catalytic hydrogenation is a common and efficient method.

-

Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).[2]

-

Purification: Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting 5-aminoindan can be purified by distillation or recrystallization.[1]

1.3. Conversion of 5-Aminoindan to this compound

The final step is the conversion of the amino group of 5-aminoindan into an isocyanate group. Phosgenation, using phosgene or a phosgene equivalent, is the most common industrial method.

-

Reagents: The reaction is typically performed by treating 5-aminoindan with phosgene (COCl₂) or a safer alternative like triphosgene in an inert solvent.

-

Reaction Control: The reaction is highly exothermic and requires careful temperature control. An acid scavenger, such as a tertiary amine, is often added to neutralize the hydrogen chloride byproduct.

-

Purification: The crude this compound is typically purified by vacuum distillation to remove solvent, unreacted starting materials, and byproducts.

A generalized workflow for the synthesis is depicted below:

Figure 1: Synthetic workflow for this compound.

Purity Assessment

Ensuring the high purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

2.1. Analytical Methods

Table 1: Analytical Methods for Purity Determination

| Method | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Quantitation of purity and detection of non-volatile impurities. | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumDetection: Mass Spectrometry (MS) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H NMR and ¹³C NMR in CDCl₃ |

| Infrared (IR) Spectroscopy | Functional group analysis, confirmation of the isocyanate group. | Characteristic strong absorption band for the -N=C=O group around 2250-2275 cm⁻¹ |

2.2. Common Impurities

Impurity profiling is essential to understand the potential side reactions and degradation products.

Table 2: Potential Impurities and their Origin

| Impurity | Potential Origin |

| Unreacted 5-aminoindan | Incomplete phosgenation reaction. |

| Dimeric and trimeric ureas | Reaction of the isocyanate with residual 5-aminoindan or water. |

| Chlorinated byproducts | Side reactions during phosgenation. |

| Residual Solvents | Incomplete removal during purification. |

Stability Profile

This compound, like most isocyanates, is a reactive molecule susceptible to degradation. Understanding its stability under various conditions is crucial for defining appropriate storage and handling procedures.

3.1. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Table 3: Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Hydrolytic | Exposure to acidic, basic, and neutral aqueous conditions. | The isocyanate group is highly susceptible to hydrolysis, leading to the formation of the corresponding amine (5-aminoindan) and ultimately ureas. |

| Oxidative | Treatment with hydrogen peroxide or other oxidizing agents. | The aromatic ring and the benzylic positions of the indane structure may be susceptible to oxidation. |

| Photolytic | Exposure to UV and visible light as per ICH Q1B guidelines. | Isocyanates can undergo photochemically induced reactions, including polymerization. |

| Thermal | Heating the solid or a solution of the compound at elevated temperatures. | Thermal stress can lead to dimerization, trimerization (to form isocyanurates), or other decomposition reactions. |

A logical workflow for assessing the stability of this compound is presented below.

Figure 2: Workflow for stability assessment.

3.2. Recommended Storage and Handling

Based on the inherent reactivity of the isocyanate functional group, the following storage and handling precautions are recommended to ensure the long-term stability and purity of this compound:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

-

Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The purity and stability of this compound are paramount for its successful application in pharmaceutical synthesis. A well-controlled manufacturing process, coupled with robust analytical methods for purity assessment, is essential. Furthermore, a thorough understanding of its stability profile through forced degradation studies allows for the establishment of appropriate storage and handling procedures, thereby ensuring the quality and integrity of this key intermediate throughout its lifecycle.

References

Spectroscopic and Synthetic Profile of 5-Isocyanato-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and synthetic protocols for 5-isocyanato-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and drug discovery. The information is compiled from various sources to facilitate its use in research and development.

Core Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound and its Precursor

| Spectroscopic Technique | 5-Amino-2,3-dihydro-1H-indene (Precursor) | This compound (Target) |

| ¹H NMR | Expected signals for aromatic protons (approx. 6.5-7.0 ppm), benzylic protons (approx. 2.7-2.9 ppm), and aliphatic protons (approx. 1.9-2.5 ppm). The amino group protons would appear as a broad singlet. | Similar aliphatic and benzylic proton signals. Aromatic proton signals will be shifted due to the electron-withdrawing isocyanate group. |

| ¹³C NMR | Expected signals for aromatic, benzylic, and aliphatic carbons. | The isocyanate carbon (N=C=O) will have a characteristic signal in the range of 120-130 ppm. Other carbon signals will be shifted compared to the amine precursor. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹). | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹. The N-H stretching bands of the amine will be absent. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 133. Key fragmentation patterns would involve the loss of the amino group and cleavage of the indane ring. | Molecular Ion (M⁺) at m/z = 159. Fragmentation may involve the loss of the isocyanate group or CO. |

Note: The exact chemical shifts and fragmentation patterns for this compound will depend on the specific experimental conditions (e.g., solvent for NMR, ionization method for MS).

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and purification of this compound is not explicitly available in a single source. However, the synthesis is a standard chemical transformation from the corresponding primary amine, 5-amino-2,3-dihydro-1H-indene. The most common method for this conversion is phosgenation or the use of a phosgene equivalent.

Synthesis of this compound

The following is a generalized protocol based on standard procedures for the synthesis of aryl isocyanates from aryl amines. Caution: Phosgene and its equivalents are extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reaction:

Illustrative Protocol:

-

Preparation of the Amine Salt: 5-Amino-2,3-dihydro-1H-indene is typically converted to its hydrochloride salt before reaction to improve handling and reaction control.

-

Phosgenation: A solution or slurry of the amine hydrochloride in an inert solvent (e.g., toluene, o-dichlorobenzene) is treated with a solution of phosgene or a phosgene equivalent (e.g., triphosgene with a tertiary amine base) at low temperature (typically below 10°C).

-

Hot Phosgenation: The reaction mixture is then carefully heated to a higher temperature (e.g., 100-150°C) to complete the reaction and drive off excess phosgene and HCl.

-

Work-up and Purification: After the reaction is complete, the mixture is typically purged with an inert gas to remove residual phosgene and HCl. The solvent is then removed under reduced pressure, and the crude isocyanate is purified by vacuum distillation.

Spectroscopic Characterization Methodology

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CH₂Cl₂).

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Logical Relationships and Workflows

Due to the nature of this compound as a chemical intermediate, its primary role is in synthetic workflows rather than biological signaling pathways. The isocyanate group is a highly reactive electrophile that readily participates in nucleophilic addition reactions.

Synthetic Utility Workflow

The primary utility of this compound is as a precursor for the synthesis of a variety of derivatives, most notably ureas and carbamates, which are common motifs in pharmacologically active molecules.

Caption: Synthetic workflow for the preparation and derivatization of this compound.

This workflow illustrates the conversion of the starting amine to the key isocyanate intermediate, which can then be reacted with various nucleophiles (amines or alcohols) to generate a library of urea or carbamate derivatives for screening in drug discovery programs. The rigid indane scaffold provides a defined three-dimensional structure that can be exploited for binding to biological targets.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough literature search and adherence to all applicable safety protocols. The synthesis and handling of the described chemicals should only be performed by qualified individuals in a properly equipped laboratory.

Safety and Handling of 5-Isocyanatoindan: A Technical Guide for Laboratory Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-isocyanatoindan, intended for researchers, scientists, and drug development professionals. It is important to note that publicly available toxicological and reactivity data for this specific compound is limited. Therefore, the guidance provided herein is largely based on the well-documented hazards of the isocyanate class of compounds and should be supplemented by a thorough, organization-specific risk assessment before any handling.

Introduction to 5-Isocyanatoindan and the Isocyanate Class

5-Isocyanatoindan is an aromatic isocyanate. The isocyanate group (-N=C=O) is highly reactive, making this class of compounds valuable in the synthesis of polyurethanes and other polymers. However, this reactivity also underlies their significant health hazards. Isocyanates are potent respiratory and skin sensitizers, and exposure can lead to severe allergic reactions, asthma, and other respiratory conditions.[1][2] This guide outlines the essential safety precautions, handling procedures, and emergency responses necessary for the safe use of 5-isocyanatoindan in a laboratory setting.

Physicochemical and Hazard Data

Quantitative data for 5-isocyanatoindan is not extensively reported. The following table summarizes the available data.

Table 1: Physicochemical Properties of 5-Isocyanatoindan

| Property | Value | Source |

| Boiling Point | 245°C | [3] |

| Flash Point | 101°C | [3] |

| Vapor Pressure | 0.0101 mmHg at 25°C | [3] |

| Density | 1.106 g/cm³ | [3] |

Due to the limited specific data, it is critical to consider the general hazards associated with isocyanates.

Table 2: General Hazard Profile of Isocyanates

| Hazard | Description | Citations |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Subsequent exposures to even minute concentrations can trigger severe asthmatic reactions. | [2][3] |

| Skin Sensitization | May cause an allergic skin reaction, leading to dermatitis upon repeated contact. | [2][3][4] |

| Eye Irritation | Causes serious eye irritation. | [2][3][4] |

| Respiratory Irritation | May cause respiratory irritation. | [2][3][4] |

| Inhalation Toxicity | Harmful if inhaled. Some isocyanates are classified as fatal if inhaled. | [3][4] |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles. Reaction with water produces carbon dioxide, which can lead to pressure buildup in sealed containers. | [5] |

| Thermal Decomposition | Decomposes on heating, producing toxic fumes which may include nitrogen oxides, hydrogen cyanide, and carbon monoxide. | [2] |

| Carcinogenicity | Some isocyanates, like toluene diisocyanate (TDI), are suspected of causing cancer. | [2] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 5-isocyanatoindan. The following details the minimum required PPE.

Table 3: Recommended Personal Protective Equipment for Handling 5-Isocyanatoindan

| Body Part | Equipment | Specification and Rationale | Citations |

| Respiratory | Full-face respirator with an organic vapor cartridge or a supplied-air respirator. | Isocyanates have poor warning properties, meaning their odor threshold can be above the exposure limit. A full-face respirator also provides eye protection. Air-purifying respirators are only acceptable if a strict cartridge change schedule is in place. | |

| Hands | Butyl rubber or other resistant gloves. | Thin latex or nitrile gloves are not suitable as they provide limited resistance. Thicker gloves generally offer greater protection. | [2][5] |

| Eyes | Chemical safety goggles and a face shield, or a full-face respirator. | To protect against splashes and vapors which can cause severe irritation. | [5] |

| Body | Chemically resistant lab coat, apron, and closed-toe shoes. | To prevent skin contact. Disposable suits may be necessary for larger quantities or in case of spills. | [5] |

Experimental Protocols

Adherence to strict protocols is essential for the safe handling of 5-isocyanatoindan.

General Handling and Storage

-

Ventilation: All work with 5-isocyanatoindan must be conducted in a certified chemical fume hood with sufficient airflow.[1]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and amines.[5] The container must be kept tightly closed to prevent moisture contamination and potential pressure buildup due to CO2 generation.[3][5]

-

Inert Atmosphere: For long-term storage or sensitive reactions, consider storage under an inert atmosphere (e.g., nitrogen or argon).

-

Quantities: Only work with the minimum quantity of 5-isocyanatoindan required for the experiment.

Spill and Waste Management

-

Spill Cleanup:

-

Evacuate the area and ensure proper ventilation.

-

Wear the appropriate PPE as detailed in Table 3.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the absorbed material into a designated waste container.

-

Decontaminate the spill area with a solution of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Allow a contact time of at least 10 minutes.

-

Alternatively, a mixture of 10% isopropyl alcohol and 1% ammonia in water can be used for neutralization.[1]

-

-

Waste Disposal:

-

All waste containing 5-isocyanatoindan (including empty containers, contaminated gloves, and absorbent materials) must be treated as hazardous waste.

-

Do not mix isocyanate waste with other waste streams.

-

Neutralize small amounts of residual 5-isocyanatoindan in empty containers with the decontamination solution before disposal.

-

Dispose of all waste in accordance with local, state, and federal regulations.

-

Emergency Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation or sensitization symptoms develop.[4]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationships in risk mitigation for 5-isocyanatoindan.

References

A Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene for Researchers and Drug Development Professionals

This document provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene (also known as 5-isocyanatoindane), a bifunctional molecule of interest in synthetic chemistry and pharmaceutical research. It combines a reactive isocyanate group with a rigid indane scaffold, a privileged structure in medicinal chemistry. This guide covers commercial sourcing, key chemical properties, general reactivity, potential applications, and representative experimental protocols.

Core Compound Information

This compound is a chemical intermediate whose utility is derived from the high electrophilicity of the isocyanate group, making it susceptible to attack by a wide range of nucleophiles. The dihydro-1H-indene (indane) core provides a structurally rigid, bicyclic framework that is valuable for orienting functional groups in specific spatial arrangements for interaction with biological targets.[1]

Chemical Structure and Properties:

-

IUPAC Name: this compound[2]

Commercial Suppliers and Sourcing

The acquisition of high-quality starting materials is a critical first step in any research and development workflow. This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

Below is a summary of publicly listed commercial suppliers. Data such as purity, quantity, and price are subject to change and should be verified directly with the supplier.

| Supplier Name | Website | CAS Number | Molecular Formula | Molecular Weight | Notes |

| P&S Chemicals | pandschemicals.com | 120912-37-0[2] | C₁₀H₉NO[2] | 159.18 | Offers quotation upon request. |

| Santa Cruz Biotechnology (SCBT) | scbt.com | 120912-37-0[4][5] | C₁₀H₉NO[4][5] | 159.18[4][5] | Listed as a biochemical for research. May have additional shipping fees for hazardous materials.[5] |

| Conier Chem&Pharma Limited | echemi.com | 120912-37-0[3] | C₁₀H₉NO[3] | 159.18[3] | China-based trader; product listed as 5-INDANYL ISOCYANATE.[3] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this reagent is dominated by the reactivity of the isocyanate (–N=C=O) group. The carbon atom of the isocyanate is highly electrophilic and readily reacts with nucleophiles in addition reactions.[6] The general order of reactivity for common nucleophiles is: primary amines > secondary amines > alcohols ≈ thiols > water.[7] Electron-withdrawing groups attached to the isocyanate can enhance its reactivity.[6]

Diagram: General Nucleophilic Addition to Isocyanate

Caption: Nucleophilic addition to the isocyanate group.

This reactivity allows for the straightforward synthesis of various derivatives:

-

Ureas: Reaction with primary or secondary amines.

-

Thiocarbamates: Reaction with thiols.[7]

These reactions typically proceed under mild conditions, often at room temperature and without the need for a catalyst.[8] However, for less reactive nucleophiles like alcohols or thiols, catalysts such as tertiary amines or organometallic compounds can be employed to accelerate the reaction.[7][8]

Applications in Drug Discovery

While specific applications of this compound are not extensively documented in public literature, the indane scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Indane derivatives have been investigated for a wide range of biological activities.

Notably, a series of novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site.[10][11] These compounds exhibited significant anti-proliferative activity against several cancer cell lines and demonstrated anti-angiogenic effects.[10][11]

The subject compound, this compound, serves as an ideal starting point or intermediate for creating a library of such derivatives. By reacting it with various amines and alcohols, researchers can systematically explore structure-activity relationships (SAR) of novel indane-based compounds.

Diagram: Drug Discovery Workflow with 5-Isocyanatoindane

Caption: Workflow for generating and screening a chemical library.

Experimental Protocols

The following are generalized, representative protocols for the reaction of an isocyanate with common nucleophiles. These should be adapted based on the specific properties of the reactants and desired product.

5.1. General Protocol for Urea Synthesis (Reaction with an Amine)

This protocol describes the reaction of an isocyanate with a primary amine to form a substituted urea.

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine of interest (1.0 - 1.1 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

-

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

-

Stir the solution at room temperature (20-25°C).

-

Dissolve the this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 5-10 minutes.

-

The reaction is often exothermic. Monitor the temperature and cool with an ice bath if necessary.

-

Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

-

If the product is soluble, concentrate the reaction mixture in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

5.2. General Protocol for Carbamate Synthesis (Reaction with an Alcohol)

This protocol details the synthesis of a carbamate (urethane) from an isocyanate and an alcohol, which may require a catalyst.

-

Materials:

-

This compound (1.0 eq)

-

Alcohol of interest (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., THF, Toluene)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA), ~0.1-1 mol%)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol, anhydrous solvent, and catalyst (if used).

-

Stir the solution at room temperature.

-

Slowly add the this compound to the mixture.

-

The reaction with alcohols is generally slower than with amines.[7] The reaction may be gently heated (e.g., to 40-60°C) to increase the rate.

-

Monitor the reaction progress by TLC or LC-MS over 4-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

-

Concentrate the mixture in vacuo to remove the solvent.

-

Purify the resulting crude oil or solid by column chromatography on silica gel.

-